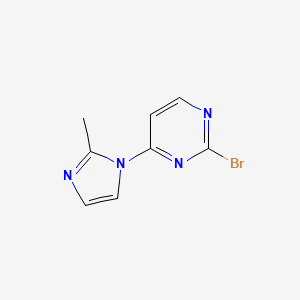
6-Chloropyrimidine-4-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyrimidine-4-sulfinic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a sulfinic acid group at the 4th position of the pyrimidine ring. It has a molecular formula of C4H3ClN2O3S and a molecular weight of 194.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrimidine-4-sulfinic acid can be achieved through various methods. One common approach involves the chlorination of pyrimidine derivatives. For instance, 2,4-diamino-6-chloropyrimidine can be synthesized by chlorinating 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride . Another method involves the use of dichloroethane and thionyl chloride to chlorinate 4,6-dihydroxypyrimidine .
Industrial Production Methods
Industrial production methods for 6-Chloropyrimidine-4-sulfinic acid typically involve large-scale chlorination processes. These methods are designed to be cost-effective, environmentally friendly, and capable of producing high yields. For example, the use of phosphorus oxychloride in the chlorination process can achieve a recovery rate of over 70% .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrimidine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted pyrimidine derivatives .
Scientific Research Applications
6-Chloropyrimidine-4-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: Explored for its potential use in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloropyrimidine-4-sulfinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Chloropyrimidine-4-sulfinic acid include:
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
4,6-Dichloropyrimidine: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
6-Chloropyrimidine-4-sulfinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfinic acid group provides unique reactivity compared to other pyrimidine derivatives, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C4H3ClN2O2S |
|---|---|
Molecular Weight |
178.60 g/mol |
IUPAC Name |
6-chloropyrimidine-4-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-1-4(10(8)9)7-2-6-3/h1-2H,(H,8,9) |
InChI Key |
NBQDNAABNVQSNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


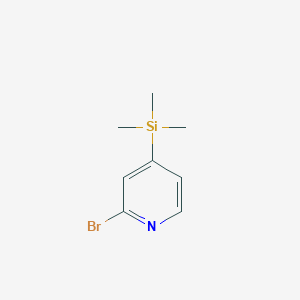
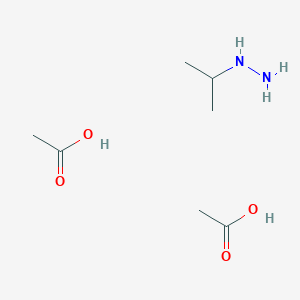




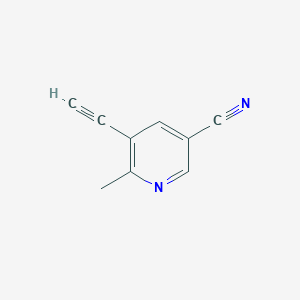
![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)

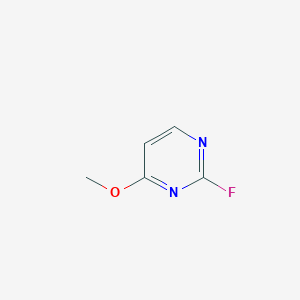
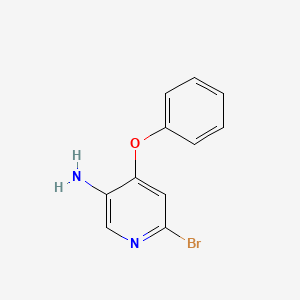
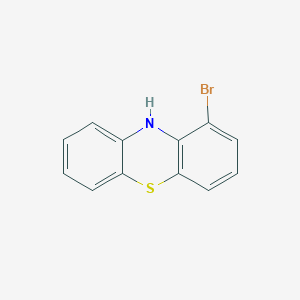
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
